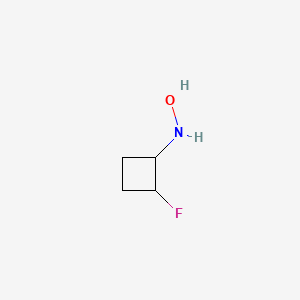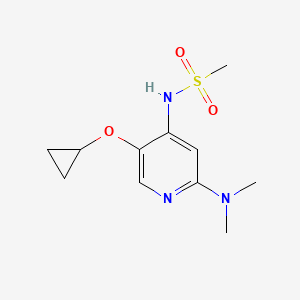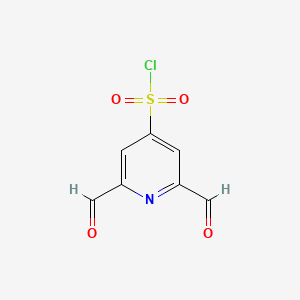
2-(3-Nitro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Nitro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The ®-2-(3-Nitro-benzyl)-piperazine compound is characterized by the presence of a nitrobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Nitro-benzyl)-piperazine typically involves the reaction of ®-2-chloromethyl-3-nitrobenzene with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: ®-2-chloromethyl-3-nitrobenzene and piperazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 50-80°C. A base such as triethylamine may be added to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(3-Nitro-benzyl)-piperazine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Nitro-benzyl)-piperazine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Nitro-benzyl)-piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: ®-2-(3-Amino-benzyl)-piperazine.
Substitution: Various substituted benzyl-piperazine derivatives.
Oxidation: Oxidized derivatives of ®-2-(3-Nitro-benzyl)-piperazine.
Scientific Research Applications
®-2-(3-Nitro-benzyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(3-Nitro-benzyl)-piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Amino-benzyl)-piperazine: A reduced form of ®-2-(3-Nitro-benzyl)-piperazine with an amino group instead of a nitro group.
®-2-(3-Methoxy-benzyl)-piperazine: A derivative with a methoxy group on the benzyl ring.
®-2-(3-Chloro-benzyl)-piperazine: A compound with a chloro group on the benzyl ring.
Uniqueness
®-2-(3-Nitro-benzyl)-piperazine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological applications.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-9(7-11)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2 |
InChI Key |
RPRBXYSWQDMCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)









